molecular formula C18H16N4O3 B6073142 7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6073142
M. Wt: 336.3 g/mol
InChI Key: KSQFZHXOFIHYCC-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core with a 3,4-dimethoxybenzyl substituent, which contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step procedures starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxybenzyl group: This can be achieved through nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core is reacted with 3,4-dimethoxybenzyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl ring or the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to the presence of the 3,4-dimethoxybenzyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

11-[(3,4-dimethoxyphenyl)methyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-24-15-4-3-12(9-16(15)25-2)11-21-8-6-14-13(18(21)23)10-19-17-5-7-20-22(14)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQFZHXOFIHYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=CC=NN34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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